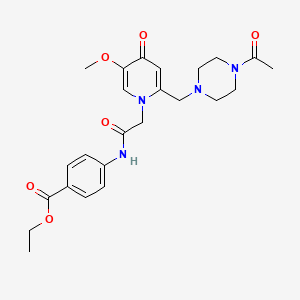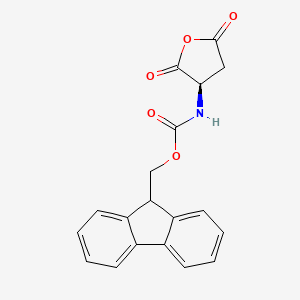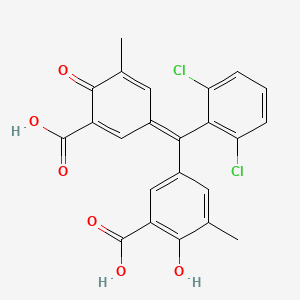![molecular formula C22H22ClFN4O3S B12345662 11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345662.png)
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound with a unique structure that includes multiple aromatic rings, a thia group, and several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the aromatic rings: This step involves the use of starting materials such as 2-chloro-6-fluoroanisole and 2-methoxybenzyl chloride.
Introduction of the thia group: This step may involve the use of sulfur-containing reagents under specific conditions.
Cyclization and formation of the tricyclic structure: This step involves the use of catalysts and specific reaction conditions to achieve the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Used in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of 11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: A related compound with similar aromatic structure and functional groups.
2-Methoxybenzyl chloride: Another related compound used as a starting material in the synthesis of the target compound.
Uniqueness
11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is unique due to its complex tricyclic structure, which imparts specific chemical and biological properties. Its combination of aromatic rings, thia group, and multiple functional groups makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C22H22ClFN4O3S |
|---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
11-[(2-chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C22H22ClFN4O3S/c1-31-18-8-3-2-5-13(18)11-26-20(29)19-17(9-10-32-19)28-21(26)25-27(22(28)30)12-14-15(23)6-4-7-16(14)24/h2-8,17,19,21,25H,9-12H2,1H3 |
InChI Key |
JIYKYJQSVVUMDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C3NN(C(=O)N3C4CCSC4C2=O)CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12345585.png)
![2-amino-7aH-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B12345598.png)


![11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345612.png)
![4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12345620.png)
![Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
![5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345638.png)
![N-(4-methoxyphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345642.png)
![7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B12345643.png)
![2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12345651.png)
![1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12345652.png)
![5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide](/img/structure/B12345654.png)
